molecular formula C15H26O3 B1249141 Kikkanol F

Kikkanol F

Cat. No.: B1249141
M. Wt: 254.36 g/mol
InChI Key: DXLKOOQBJKRNLJ-INYXVGHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kikkanol F is a germacrane sesquiterpenoid.

Scientific Research Applications

Inhibition of Nitric Oxide Production

Kikkanol F, isolated from the flowers of Chrysanthemum indicum L., has been identified as a compound with potential medicinal properties. It is one of several germacrane-type sesquiterpenes found to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages. The inhibition of NO production is significant as it plays a role in various inflammatory processes. This discovery suggests this compound's potential in treating conditions where the regulation of NO production is beneficial (Yoshikawa et al., 2000).

Potential as Aldose Reductase Inhibitors

Another significant application of this compound is its role as an aldose reductase inhibitor. Aldose reductase is an enzyme involved in diabetic complications, and inhibitors can be used to manage or prevent these complications. The methanolic extract from Chrysanthemum indicum L., which includes this compound, showed inhibitory activity against this enzyme. This property makes it an interesting candidate for further research in diabetes management (Yoshikawa et al., 1999).

Properties

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

(1R,2R,3S,6Z)-6-(hydroxymethyl)-10-methylidene-3-propan-2-ylcyclodec-6-ene-1,2-diol

InChI

InChI=1S/C15H26O3/c1-10(2)13-8-7-12(9-16)6-4-5-11(3)14(17)15(13)18/h6,10,13-18H,3-5,7-9H2,1-2H3/b12-6-/t13-,14+,15+/m0/s1

InChI Key

DXLKOOQBJKRNLJ-INYXVGHSSA-N

Isomeric SMILES

CC(C)[C@@H]1CC/C(=C/CCC(=C)[C@H]([C@@H]1O)O)/CO

Canonical SMILES

CC(C)C1CCC(=CCCC(=C)C(C1O)O)CO

Synonyms

kikkanol F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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